molecular formula C12H8Cl2FN3O B5358030 N-(3-CHLORO-4-FLUOROPHENYL)-N'-(5-CHLORO-2-PYRIDYL)UREA

N-(3-CHLORO-4-FLUOROPHENYL)-N'-(5-CHLORO-2-PYRIDYL)UREA

Cat. No.: B5358030
M. Wt: 300.11 g/mol
InChI Key: BEFZNVFOTZTUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of both chlorinated and fluorinated aromatic rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA typically involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide, which facilitates the formation of the urea linkage. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process may result in the formation of amine derivatives.

    Substitution: The aromatic rings in N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.

Major Products Formed:

  • Oxidized derivatives with altered functional groups.
  • Reduced amine derivatives.
  • Substituted aromatic compounds with new functional groups replacing chlorine or fluorine atoms.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can be compared with other urea derivatives that possess similar structural features. Some of these compounds include:

    N-(3-CHLORO-4-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but lacks the additional chlorine atom on the pyridine ring.

    N-(4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA: Similar structure but lacks the chlorine atom on the phenyl ring.

    N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3-CHLORO-2-PYRIDYL)UREA: Similar structure but has a different substitution pattern on the pyridine ring.

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA lies in its specific combination of chlorinated and fluorinated aromatic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(5-chloropyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZNVFOTZTUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.